molecular formula C14H13Cl2NO2S B296338 N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide

Cat. No. B296338
M. Wt: 330.2 g/mol
InChI Key: JCLNXBYWSPKIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide, also known as DBF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBF belongs to the family of furamide compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide is not fully understood. However, studies have shown that N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide inhibits the activity of several enzymes involved in cancer cell growth and proliferation. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide also induces apoptosis in cancer cells by activating the caspase pathway. In addition, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide has been shown to have several biochemical and physiological effects. Studies have shown that N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide inhibits the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide also induces apoptosis in cancer cells by activating the caspase pathway. In addition, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide has been shown to inhibit angiogenesis by suppressing the expression of VEGF. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide in lab experiments is its high yield and ease of synthesis. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide is also stable under standard laboratory conditions, making it suitable for long-term storage. However, one of the limitations of using N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide. Another area of research is the optimization of the dosage and administration of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide for different applications. In addition, further studies are needed to fully understand the mechanism of action of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide involves the reaction of 2,6-dichlorobenzyl chloride with 2-mercaptoethylamine followed by cyclization with furfurylamine. The reaction is carried out in the presence of a base and a solvent under controlled conditions. The yield of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide obtained through this method is high, making it suitable for large-scale production.

Scientific Research Applications

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an anticancer agent. Studies have shown that N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide has also been studied for its antifungal, antibacterial, and antiviral properties. In addition, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

Molecular Formula

C14H13Cl2NO2S

Molecular Weight

330.2 g/mol

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H13Cl2NO2S/c15-11-3-1-4-12(16)10(11)9-20-8-6-17-14(18)13-5-2-7-19-13/h1-5,7H,6,8-9H2,(H,17,18)

InChI Key

JCLNXBYWSPKIEC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)C2=CC=CO2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)C2=CC=CO2)Cl

Origin of Product

United States

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